

Technical Support Center: BMS-813160 Dose-Response Curve Analysis

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Compound of Interest

Compound Name: BMS-813160

Cat. No.: B606254

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This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with **BMS-813160**, a potent dual antagonist of CCR2 and CCR5. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **BMS-813160**?

A1: **BMS-813160** is an antagonist of both human C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).^[1] By binding to these receptors, it prevents their activation by their respective chemokine ligands (e.g., CCL2 for CCR2, and CCL3, CCL4, CCL5 for CCR5).^[2] This inhibition blocks downstream signaling pathways, which can in turn inhibit inflammatory processes, angiogenesis, and tumor cell migration, proliferation, and invasion.^[1]

Q2: What are the reported IC50 values for **BMS-813160**?

A2: **BMS-813160** has been shown to be a potent and selective CCR2/CCR5 dual antagonist. In binding assays, it has an IC50 of 6.2 nM for CCR2 and 3.6 nM for CCR5.^[3] Further functional assay data is provided in the data tables below.

Q3: In what experimental models has **BMS-813160** been tested?

A3: **BMS-813160** has been evaluated in various in vitro assays, including binding and chemotaxis assays.[3] It has also been studied in vivo in a mouse model of thioglycollate-induced peritonitis, where it demonstrated the ability to inhibit the migration of inflammatory monocytes and macrophages.[2][4] Additionally, **BMS-813160** is being investigated in several clinical trials for various types of cancer, often in combination with other therapies.[5][6][7]

Q4: What are some key considerations for preparing **BMS-813160** for in vitro and in vivo experiments?

A4: **BMS-813160** is a small molecule that can be dissolved in solvents like DMSO for in vitro stock solutions.[8] For in vivo studies, specific formulation protocols should be followed to ensure bioavailability. For example, one protocol involves a vehicle of PEG300, Tween-80, and saline.[3] It is crucial to assess the solubility and stability of the compound in your specific experimental buffer or vehicle.

Data Presentation

In Vitro Efficacy of BMS-813160

| Assay Type | Target | Cell Type | Ligand | IC50 (nM) |
|--------------------|--------|--|--------------------|-----------|
| Binding | CCR2 | Human Peripheral Blood Mononuclear Cells | 125I-CCL2 | 6.2[3] |
| Binding | CCR5 | Human Peripheral T cells | 125I-MIP-1 β | 3.6[3] |
| Chemotaxis | CCR2 | Human THP-1 cells | CCL2 | 0.8[3] |
| CD11b Upregulation | CCR2 | Human Whole Blood | CCL2 | 4.8[3] |
| Chemotaxis | CCR5 | Human Peripheral T cells | MIP-1 β | 1.1[3] |
| CD11b Upregulation | CCR5 | Human Whole Blood | MIP-1 β | 5.7[3] |

In Vivo Dose-Response of BMS-813160

| Animal Model | Dosing Regimen | Effect |
|--|---|--|
| Thioglycollate-induced peritonitis in human-CCR2 knock-in mice | 10, 50, and 160 mg/kg, orally, twice a day for 48 hours | Dose-dependent reduction of inflammatory monocyte and macrophage infiltration in the peritoneum. ^{[3][4]} |

Experimental Protocols & Troubleshooting

Chemotaxis Assay Protocol

This protocol provides a general framework for assessing the effect of **BMS-813160** on cell migration towards a chemokine gradient.

1. Cell Preparation:

- Culture your cells of interest (e.g., THP-1 monocytes for CCR2 or activated human peripheral blood T cells for CCR5) to a sufficient density.
- Harvest the cells and resuspend them in assay medium (e.g., RPMI + 0.5% BSA) at a concentration of 1×10^6 cells/mL.
- Pre-incubate the cells with various concentrations of **BMS-813160** or vehicle control (e.g., DMSO) for 30 minutes at 37°C.

2. Assay Plate Setup:

- Use a chemotaxis chamber system (e.g., a 96-well plate with a porous membrane insert).
- In the lower chamber, add assay medium containing the appropriate chemokine (e.g., CCL2 for CCR2-expressing cells or CCL5 for CCR5-expressing cells) at a concentration known to induce migration. Include a negative control with assay medium only.
- Carefully place the membrane insert on top of the lower chamber, avoiding air bubbles.
- Add the pre-incubated cell suspension to the top of the insert.

3. Incubation:

- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for your cell type (typically 2-4 hours).

4. Quantification of Migration:

- After incubation, remove the insert.
- Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer, using a fluorescent dye and a plate reader, or through automated cell analysis systems.

5. Data Analysis:

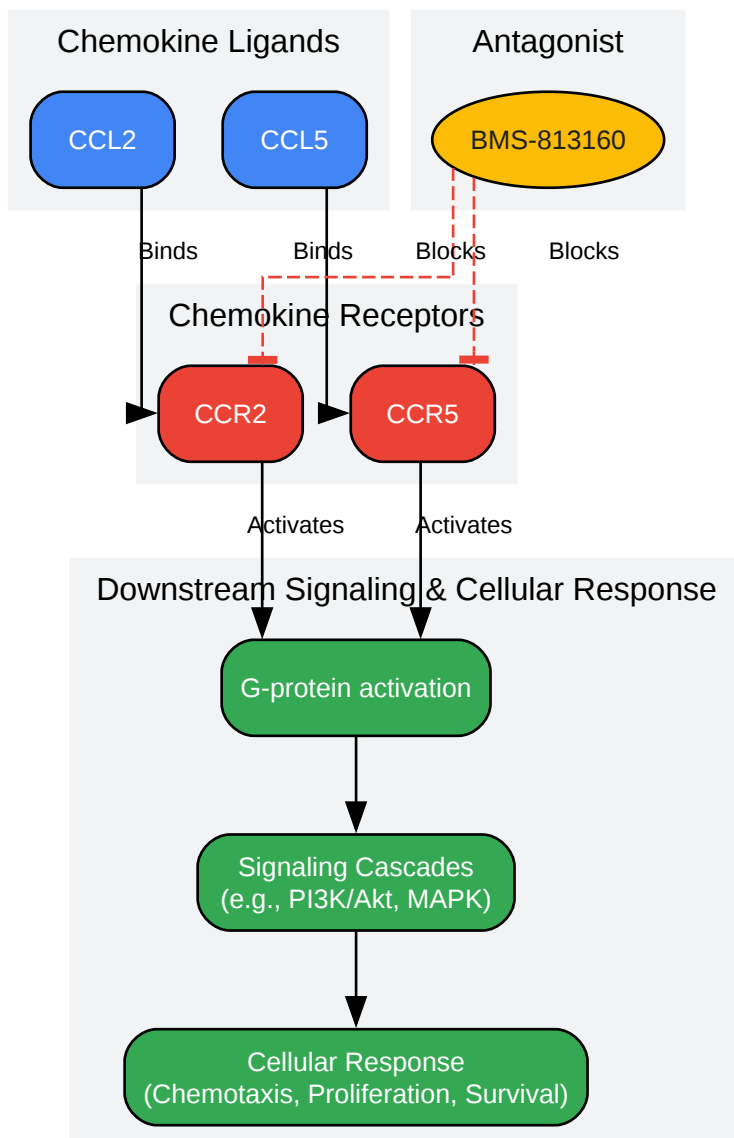
- Calculate the percentage of inhibition of migration for each concentration of **BMS-813160** compared to the vehicle control.
- Plot the percentage of inhibition against the log concentration of **BMS-813160** to generate a dose-response curve and determine the IC₅₀ value.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |
|---|--|--|
| High background migration (migration in the absence of chemokine) | - Cells are overly motile or activated.- The membrane is damaged.- The chemokine has contaminated the upper chamber. | - Reduce the serum concentration in the assay medium.- Handle inserts carefully and inspect for damage.- Be careful during pipetting to avoid cross-contamination. |
| Low or no migration towards the chemokine | - The chemokine concentration is suboptimal.- The incubation time is too short.- The cells are not healthy or responsive.- The pore size of the membrane is not appropriate for the cell type. | - Perform a chemokine dose-response titration to find the optimal concentration.- Optimize the incubation time.- Ensure cells are in the logarithmic growth phase and have high viability.- Use a membrane with a pore size suitable for your cells. |
| High variability between replicate wells | - Inconsistent cell numbers were added to each well.- Air bubbles were trapped under the insert.- Uneven chemokine gradient. | - Ensure thorough mixing of the cell suspension before plating.- Carefully place the insert at an angle to allow air to escape.- Pipette solutions slowly and consistently. |
| Compound precipitation | - The concentration of BMS-813160 is above its solubility limit in the assay medium. | - Check the solubility of BMS-813160 in your assay medium.- Use a lower concentration of the compound or a different solvent system (ensure the solvent is compatible with your cells). |

Visualizations

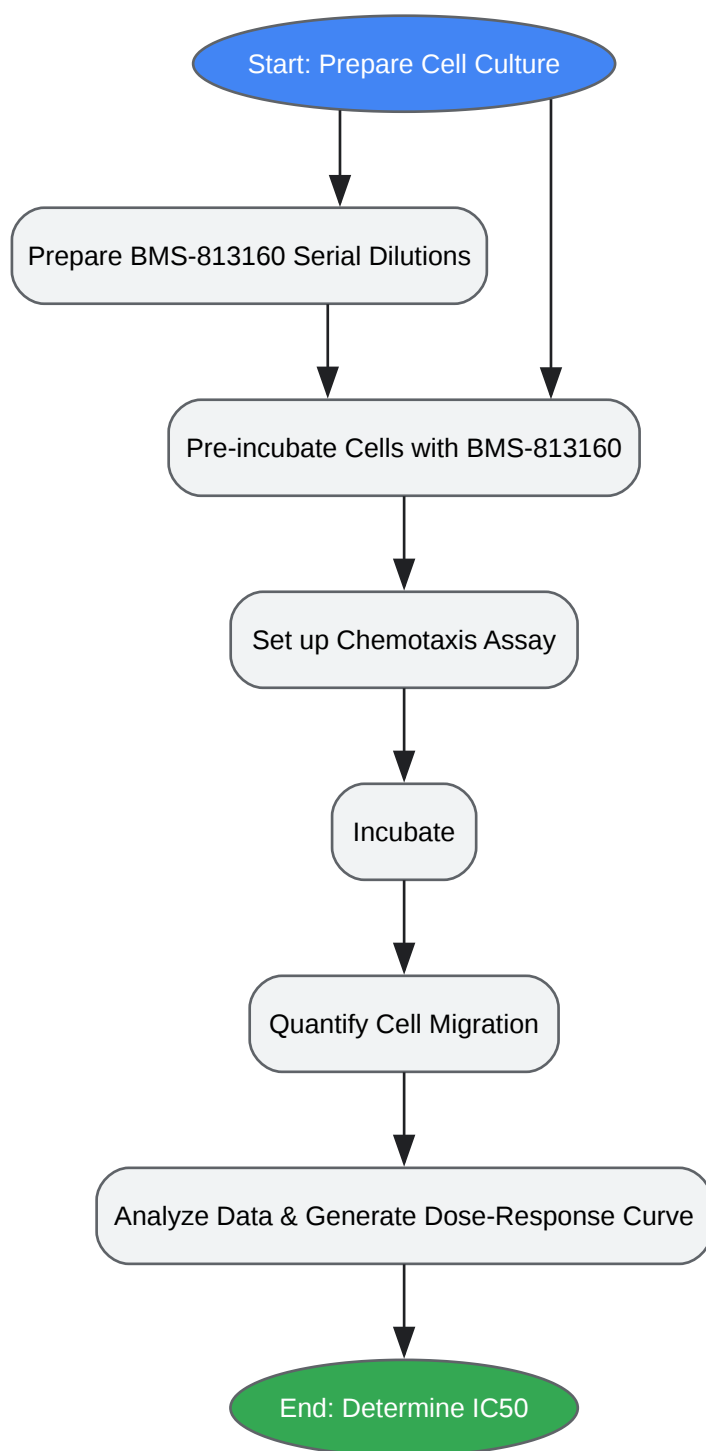
Signaling Pathway of CCR2/CCR5 and Inhibition by BMS-813160



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Caption: CCR2/CCR5 signaling and inhibition by **BMS-813160**.

General Experimental Workflow for BMS-813160 Dose-Response Analysis



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